molecular formula C19H13N5O3 B2656417 N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 894067-26-6

N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2656417
CAS No.: 894067-26-6
M. Wt: 359.345
InChI Key: SOKHOIPMWRRDLI-UHFFFAOYSA-N
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Description

N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a compound belonging to the class of organic compounds known as phenylpyridazines. These are organic compounds containing a pyridazine ring substituted by a phenyl group.

Preparation Methods

The synthesis of N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves several steps. One common method includes the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as α-bromopropenone, phenacyl bromides, α-tosyloxy ketones, ethyl bromoacetate, hydrazonoyl halides, α-chloroacetylacetone, and propargyl bromide in the presence of heteropolyacids under conventional heating conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves the inhibition of c-Met and Pim-1 kinases. These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and migration. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide include other triazolopyridazine derivatives. These compounds share a similar core structure but may have different substituents that affect their biological activity and pharmacokinetic properties. For example, compounds like AZD5153 and other bivalent bromodomain and extraterminal inhibitors have shown enhanced potency due to bivalent binding .

Properties

IUPAC Name

N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O3/c25-19(13-3-7-16-17(9-13)27-11-26-16)21-14-4-1-12(2-5-14)15-6-8-18-22-20-10-24(18)23-15/h1-10H,11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKHOIPMWRRDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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